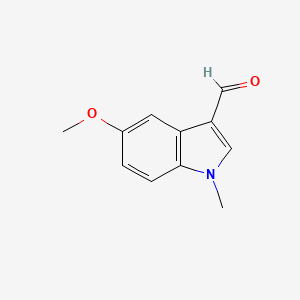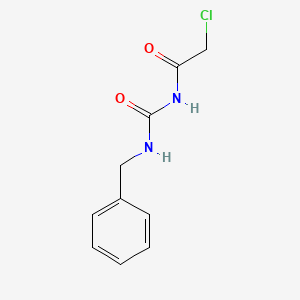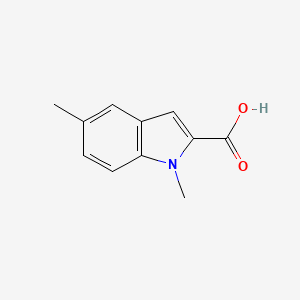
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
“1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an aldehyde group (-CHO). The “4-ethoxyphenyl” part of the name suggests a phenyl ring (a benzene ring) with an ethoxy group (CH3CH2O-) attached to the 4th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis, which involves the reaction of a 1,4-diketone with ammonia or a primary amine . The ethoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the phenyl ring, and the aldehyde group. The ethoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
As an aromatic compound, “1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde” would likely undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group would make it a potential candidate for nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the aldehyde group would likely make it polar, and the aromatic rings could contribute to its stability and rigidity .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde: serves as a precursor in the synthesis of heterocyclic compounds, particularly triazoles. It’s involved in the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids , which are significant due to their ring-chain tautomerism . These compounds have applications in creating new materials with potential electronic, optical, and biological properties.
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used for their metal-binding properties. They can form complexes with transition metals, which are useful in various analytical procedures, including spectrophotometric analysis and as reagents in chromatography .
Dye Synthesis
The aldehyde group in 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde is reactive and can be used to synthesize rhodamine-related dyes. These dyes have applications in fluorescence microscopy and as laser dyes due to their intense fluorescence and photostability .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to synthesize Schiff bases, which are known for their pharmacological activities. Schiff bases and their metal complexes have been studied for their antibacterial, antifungal, and anticancer properties .
Organic Synthesis
This compound is also valuable in organic synthesis, where it can be used as a building block for more complex organic molecules. Its reactivity allows for the formation of various functional groups, expanding the diversity of synthetic pathways available to chemists .
Material Science
The compound’s ability to form stable complexes with metals makes it a candidate for use in material science, particularly in the development of organic semiconductors and conductive polymers. These materials are crucial for the advancement of electronic devices .
Catalysis
In catalysis, the compound can be used to prepare catalysts that facilitate the synthesis of β-lactam antibiotics. These catalysts can improve the efficiency and selectivity of chemical reactions, leading to more sustainable and cost-effective processes .
Protection and Deprotection Strategies
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde: is involved in protection strategies in synthetic chemistry. For example, it can be used to protect amide-NH groups during the synthesis of β-lactam antibiotics, which are crucial for developing new antibacterial drugs .
Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its aromatic rings and polar groups .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUNLDIUQZSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245503 | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
86454-34-4 | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86454-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)






![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



